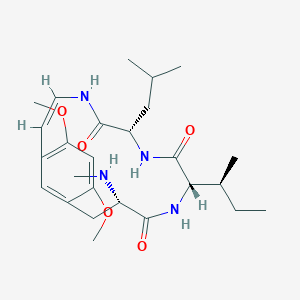

Mucronine E

Description

Contextualization of Cyclopeptide Alkaloids in Natural Product Chemistry

Cyclopeptide alkaloids are a distinct class of polyamide bases found in a variety of plant species. thieme-connect.com These natural products are characterized by a macrocyclic, or ring-like, structure that typically incorporates a hydroxystyrylamine moiety, a β-hydroxy amino acid, and other amino acid units. researchgate.net They are widely distributed in the plant kingdom, although they are considered characteristic metabolites of the Rhamnaceae (Buckthorn family), and are also found in families such as Malvaceae, Phyllanthaceae, and Rubiaceae. researchgate.netnih.gov

From a chemical standpoint, cyclopeptide alkaloids are fascinating due to their constrained cyclic structures, which often include an ether linkage between an aromatic ring and an amino acid side chain. scispace.com Modern biosynthetic studies have revealed that many of these compounds are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), a class of natural products where a precursor peptide is genetically encoded and then extensively modified by enzymes to yield the final complex structure. scispace.com The academic interest in these compounds stems from their structural diversity and their wide range of reported biological activities, including antimicrobial, sedative, and anti-inflammatory properties. researchgate.net

Historical Perspectives on Cyclopeptide Alkaloid Discovery and Classification

The journey to understanding cyclopeptide alkaloids began with the broader discovery of alkaloids in the 19th century, starting with the isolation of morphine from opium. mdpi.com This established a new class of nitrogen-containing plant compounds with significant physiological effects. mdpi.com However, the unique subset of cyclopeptide alkaloids was not recognized until much later.

The first members of this family were isolated and structurally elucidated in the 1960s. thieme-connect.com A pivotal moment was the isolation of pandamine in 1966. thieme-connect.com The term "cyclopeptide alkaloid" was formally proposed in 1975 to more accurately describe their chemical nature, specifically the presence of a macrocyclic peptide ring. ajol.info

Classification of these compounds is primarily based on the number of atoms forming the macrocyclic ring. This system organizes the vast family into distinct groups, providing a framework for structural comparison and analysis. researchgate.netajol.info

Table 1: Classification of Cyclopeptide Alkaloids by Ring Size

| Ring Size | Description | Representative Examples |

| 13-Membered | The smallest common ring size in this family. | Ziziphine A, Sanjoinine G1 |

| 14-Membered | The most abundant group of cyclopeptide alkaloids. ajol.info | Frangulanine, Mucronine J, Adouetine X |

| 15-Membered | A less common but significant class. | Mucronine E , Mucronine A |

Position of this compound within the Cyclopeptide Alkaloid Family

This compound is specifically classified as a 15-membered ring cyclopeptide alkaloid . thieme-connect.com It was isolated from the plant Ziziphus mucronata, a species belonging to the Rhamnaceae family, which is a rich source of these compounds. nih.gov The "Mucronine" designation refers to a series of related cyclopeptide alkaloids (including Mucronine A, B, C, D, and J) all found within this plant species. nih.govnih.gov The structure of this compound is complex, featuring a peptide unit connected to a highly substituted aromatic core through both an enamide and an alkyl-aryl ether linkage, forming the characteristic 15-atom macrocycle. thieme-connect.com

Academic Research Significance of this compound

The academic significance of this compound is highlighted by the challenges it presents in isolation and structural elucidation. Like many cyclopeptide alkaloids, it is often found in complex mixtures at very low yields from its natural source, making it difficult to obtain sufficient quantities for extensive biological testing. thieme-connect.com This scarcity has spurred significant interest in its total synthesis.

A key breakthrough in the study of this compound was its successful eight-step total synthesis. thieme-connect.com This achievement was scientifically important for several reasons:

Structural Confirmation: The synthesis allowed for the definitive assignment of both the relative and absolute stereochemistry of the natural product, confirming its precise three-dimensional structure. thieme-connect.com

Methodology Development: The synthesis provided a novel and efficient route for constructing the complex macrocyclic architecture, particularly the use of a copper-catalyzed reaction to form the enamide and close the ring in a single step. thieme-connect.com

Foundation for Further Research: By providing a reliable method to produce this compound in the laboratory, the total synthesis opens the door for more detailed investigations into its biological activity and that of related analogues. thieme-connect.com

While the specific biological profile of pure this compound is not yet extensively defined, related compounds and extracts from Ziziphus mucronata have shown a range of activities, including antimicrobial and anti-inflammatory effects, which provides a strong rationale for continued investigation into this particular molecule. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H40N4O5 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15,17-dimethoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(17),2,14(18),15-tetraene-5,8,11-trione |

InChI |

InChI=1S/C26H40N4O5/c1-8-16(4)23-26(33)29-20(11-15(2)3)24(31)28-10-9-17-12-18(13-19(27-5)25(32)30-23)22(35-7)14-21(17)34-6/h9-10,12,14-16,19-20,23,27H,8,11,13H2,1-7H3,(H,28,31)(H,29,33)(H,30,32)/b10-9-/t16-,19-,20-,23-/m0/s1 |

InChI Key |

HDWUSBGYJHDLEL-SDRORHOTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=C(C=C(C(=C2)C[C@@H](C(=O)N1)NC)OC)OC)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC=CC2=C(C=C(C(=C2)CC(C(=O)N1)NC)OC)OC)CC(C)C |

Origin of Product |

United States |

Isolation and Natural Occurrence of Mucronine E

Plant Sources and Biodiversity

Mucronine E and related cyclopeptide alkaloids have been primarily isolated from plants belonging to the genus Ziziphus. lavierebelle.orgnih.govnih.gov This genus is part of the buckthorn family (Rhamnaceae) and is distributed throughout the tropical and subtropical regions of the world. lavierebelle.orgresearchgate.net

Ziziphus mucronata , commonly known as the buffalo thorn, is a significant natural source of this compound. nih.govresearchgate.net This species is a drought-resistant, multi-purpose tree widespread across sub-Saharan Africa, from South Africa to Ethiopia and Senegal, and also occurs in the Arabian Peninsula. lavierebelle.org It thrives in open woodlands and along riverbanks. researchgate.net The plant is characterized by its distinctive zigzag branchlets and paired thorns, one straight and one hooked. lavierebelle.org Various parts of Z. mucronata, including the stem bark, root bark, and leaves, are known to contain a variety of cyclopeptide alkaloids. lavierebelle.orgnih.govnih.gov

Ziziphus abyssinica is another species closely related to Z. mucronata. zambiaflora.com It is a shrub or small tree found in open woodland and along riverbanks from Senegal to Ethiopia and southwards to Angola, Zambia, and Mozambique. zambiaflora.comworldagroforestry.org While it is a known source of other secondary metabolites, its potential as a source for this compound is of interest due to its close relationship with Z. mucronata. The root bark of Z. abyssinica is used in traditional medicine, and studies have confirmed the presence of various bioactive compounds. frontiersin.org

The table below summarizes key plant sources of cyclopeptide alkaloids.

Table 1: Plant Sources of Cyclopeptide Alkaloids| Species Name | Common Name | Family | Part(s) Containing Alkaloids | Geographical Distribution |

|---|---|---|---|---|

| Ziziphus mucronata | Buffalo Thorn | Rhamnaceae | Stem bark, Root bark, Leaves | Sub-Saharan Africa, Arabian Peninsula lavierebelle.org |

| Ziziphus abyssinica | Catch Thorn | Rhamnaceae | Root bark | Tropical Africa zambiaflora.comwikipedia.org |

| Ziziphus joazeiro | Juazeiro | Rhamnaceae | Stem | Brazil geneseo.edu |

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound involves extracting the compound from the plant material. This is typically achieved by using various organic solvents to create a crude extract. The choice of solvent is crucial as it determines the efficiency and selectivity of the extraction process.

A common method involves the use of crude methanolic extracts . researchgate.net Plant material, such as powdered leaves, stem bark, or roots, is soaked or macerated in methanol (B129727). researchgate.netnih.gov Methanol is a polar solvent capable of extracting a wide range of compounds, including polar alkaloids. researchgate.net The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract. nih.govacademicjournals.org

Sequential extraction with solvents of varying polarity is another frequently used technique. This method involves macerating the powdered plant material successively with a series of solvents, starting with a nonpolar solvent and progressing to more polar ones. For instance, a sequence of hexane (B92381), ethyl acetate, dichloromethane, and finally methanol can be employed. nih.gov This approach allows for a preliminary fractionation of the compounds based on their solubility.

For Ziziphus abyssinica, a hydro-ethanolic (70% ethanol) extraction of the powdered root barks using a Soxhlet apparatus has been described. frontiersin.org This continuous extraction method is efficient for isolating compounds from solid materials. In the case of Ziziphus mucronata root bark, a dichloromethane (CH2Cl2) extract was used to isolate Mucronine J, a related alkaloid. nih.gov

The table below details various extraction methods used for Ziziphus species.

Table 2: Extraction Methodologies for Ziziphus Species| Plant Species | Plant Part | Extraction Solvent(s) | Method |

|---|---|---|---|

| Ziziphus mucronata | Leaves | Methanol, Hexane, Chloroform, Dichloromethane, Ethyl acetate, Acetone, Ethanol | Maceration researchgate.net |

| Ziziphus mucronata | Bark | Dichloromethane (DCM) | Not specified in search results nih.gov |

| Ziziphus mucronata | Root Bark | Dichloromethane (CH2Cl2) | Not specified in search results nih.gov |

| Ziziphus abyssinica | Root Bark | 70% Ethanol | Soxhlet Extraction frontiersin.org |

Chromatographic Separation Techniques for Isolation

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must be subjected to chromatographic techniques to isolate the pure this compound.

Column chromatography is a fundamental preparative technique used for this purpose. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.govnih.gov A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Compounds are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. Gradient elution, where the polarity of the mobile phase is gradually changed (e.g., by varying the ratio of hexane to ethyl acetate), is often used to effectively separate the various components. nih.gov

For the detection and putative identification of this compound and other cyclopeptide alkaloids, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is the method of choice. Specifically, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap-HR-MS) has proven to be a powerful analytical tool. geneseo.edu This technique offers high resolution and sensitivity, allowing for the detection of compounds even at low concentrations. nih.govscielo.br The separation is performed on a specialized column (e.g., C18), and the compounds are identified based on their retention time and high-resolution mass data. geneseo.eduscielo.br

Table 3: Chromatographic Techniques for Cyclopeptide Alkaloid Analysis

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | Isolation nih.gov |

| UHPLC-ESI-Orbitrap-HR-MS | C18 Column | Water with 0.1% formic acid and Acetonitrile (B52724) with 0.1% formic acid | Detection and Identification geneseo.eduscielo.br |

Initial Identification and Putative Structural Assignments

The final step in the process is the identification and structural characterization of the isolated compound as this compound.

Mass spectrometry (MS) plays a pivotal role in the initial identification. High-resolution mass spectrometry, such as that provided by an Orbitrap analyzer, allows for the determination of the exact mass of the molecular ion ([M+H]+), from which the elemental formula can be deduced with high accuracy. geneseo.eduscielo.br

Further structural information is obtained through tandem mass spectrometry (MS/MS or MS2) . In this technique, the molecular ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured. researchgate.netgeneseo.edu The fragmentation pattern is characteristic of the molecule's structure and provides clues about its core components and the sequence of amino acids in the peptide ring. For instance, this compound was recognized through the analysis of its MS2 fragment ions, which included signals at m/z 465, 455, 437, and 419. researchgate.net

A putative (presumed) identification of this compound is often made by comparing its retention time and MS/MS data with those of a known reference standard or with data reported in the literature. researchgate.net This comparative approach is a cornerstone of metabolomics and natural product identification. researchgate.net

While MS provides strong evidence for the structure, unequivocal structural elucidation, especially for a new compound, typically requires Nuclear Magnetic Resonance (NMR) spectroscopy . Techniques such as 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the complete chemical structure, including the stereochemistry of the molecule. nih.gov For example, the structure of the related compound Mucronine J was elucidated using a combination of mass spectrometry and 1D and 2D NMR. nih.gov

Table 4: Mass Spectrometry Data for Putative Identification of this compound

| Ion Type | m/z Value | MS2 Fragment Ions (m/z) | Method of Detection |

|---|---|---|---|

| [M+H]+ | Not specified in search results | 465, 455, 437, 419 | UHPLC-ESI-Orbitrap-HR-MS researchgate.net |

Compound Index

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| Abyssenine A |

| Abyssenine B |

| Abyssenine C |

| Atropine |

| Betulinic acid |

| Catechol |

| Delphinidin-3-glucoside |

| Ethyl-α-D-glucopyranoside |

| Gendarusin A |

| Hyoscyamine |

| Isoquercetin (Hyperoside) |

| Lupeol |

| Mauritine H |

| Mauritine J |

| Mucronine A |

| Mucronine B |

| Mucronine C |

| Mucronine D |

| This compound |

| Mucronine F |

| Mucronine G |

| Mucronine J |

| Nummularine G |

| Nummularine H |

| Paliurine-C |

| Paliurine-D |

| Phthalic acid mono-(2-ethyl-hexyl) ester |

| Polpunonic acid |

| Pyrogallol |

| Quercetin |

| Quercitrin |

| Rutin |

| Scopolamine |

| Xylopine |

| 2,4-Diisopropenyl-1-methyl-1-vinyl-cyclohexane |

| 2,6-dimethoxyphenol |

Structural Elucidation and Stereochemical Assignment of Mucronine E

Advanced Spectroscopic Analysis for Structure Determination

The architectural framework of Mucronine E has been meticulously pieced together through the comprehensive application of modern spectroscopic techniques. Each method provides a unique layer of information, which, when combined, allows for an unambiguous determination of its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering deep insights into the carbon-hydrogen framework. researchgate.net For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish connectivity and stereochemical relationships.

One-dimensional ¹H NMR spectra provide initial information on the types and number of protons present in the molecule, including their chemical environment and multiplicity (splitting patterns). Similarly, ¹³C NMR spectra reveal the number and types of carbon atoms.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. COSY experiments establish proton-proton couplings, identifying adjacent protons within a spin system. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This data is instrumental in connecting different fragments of the molecule, such as the amino acid residues and the styrylamine (B14882868) moiety characteristic of cyclopeptide alkaloids.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound

Specific experimental NMR data for this compound is not publicly available. The following table is a representative example based on related cyclopeptide alkaloids.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (J in Hz) |

| 1 | 172.5 | - | - |

| 2 | 55.8 | 4.10 | dd (8.5, 4.2) |

| 3 | 34.2 | 1.85, 2.15 | m |

| 4 | 129.0 | 6.80 | d (8.0) |

| 5 | 115.5 | 7.20 | d (8.0) |

Mass Spectrometry (MS) Analysis and Comprehensive Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Core Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, such as the aromatic core of this compound. florajournal.comjsaer.com The presence of the p-hydroxystyrylamine unit, a common feature in this class of alkaloids, gives rise to characteristic absorption maxima in the UV region. The position and intensity of these absorption bands are indicative of the nature and extent of the aromatic chromophore and any associated conjugation. researchgate.net

Infrared (IR) Spectroscopy for Key Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. megalecture.com The IR spectrum reveals the vibrational frequencies of different bonds within the molecule. nih.gov Characteristic absorption bands for amide carbonyls (C=O stretch), N-H bonds (N-H stretch and bend), aromatic rings (C=C stretch), and hydroxyl groups (O-H stretch) provide direct evidence for the presence of these functionalities, corroborating the structural information obtained from NMR and MS. megalecture.com

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in Cyclopeptide Alkaloids

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | Amine/Amide N-H, Hydroxyl O-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1650 | Amide C=O (Amide I) | Stretching |

| ~1540 | Amide N-H | Bending (Amide II) |

| ~1600, ~1450 | Aromatic C=C | Stretching |

Chiral Analysis and Absolute Configuration Assignment

Cyclopeptide alkaloids like this compound are chiral molecules, containing multiple stereocenters. Determining the absolute configuration of these stereocenters is a critical aspect of their complete structural elucidation. wikipedia.orglibretexts.org This is typically achieved through a combination of chiroptical methods and, in some cases, chemical degradation or total synthesis.

Comparative Spectroscopic Data Analysis with Synthetically Derived Standards

The ultimate confirmation of a proposed structure and its absolute stereochemistry comes from the total synthesis of the natural product. mdpi.comnih.gov Once a synthetic route to this compound is established, the spectroscopic data (NMR, MS, IR, etc.) of the synthetic compound can be directly compared with that of the natural isolate. An exact match in all spectroscopic properties, as well as in chiroptical data (e.g., specific rotation), provides unequivocal proof of the structure and absolute configuration of this compound.

Complementary Structural Confirmation Techniques

Beyond primary spectroscopic methods, a suite of complementary techniques provides corroborative evidence to solidify the proposed structure of this compound. These methods offer different perspectives on the molecular framework, ensuring a comprehensive and accurate structural depiction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the precise molecular weight, allowing for the deduction of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, in which the molecular ion is fragmented, yield characteristic fragmentation patterns. The analysis of these fragments provides valuable information about the connectivity of the amino acid residues and other structural units within the macrocyclic ring of this compound.

Infrared (IR) Spectroscopy: Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to amide carbonyl groups (C=O stretching), N-H bonds (stretching and bending), and aromatic rings. The presence and position of these bands help to confirm the peptide nature of the alkaloid and the existence of specific structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. In this compound, the presence of aromatic amino acid residues gives rise to characteristic absorption maxima in the UV region. This data is consistent with the proposed structure containing these specific chromophoric units.

X-ray Crystallography: When a suitable single crystal of a compound can be obtained, X-ray crystallography offers the most definitive three-dimensional structural information. This technique provides precise atomic coordinates, bond lengths, and bond angles, unequivocally establishing the molecule's connectivity and stereochemistry. While obtaining crystals of sufficient quality for complex natural products like this compound can be challenging, a successful crystallographic analysis would provide the ultimate confirmation of its structure.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. By calculating theoretical NMR chemical shifts, IR frequencies, and other spectroscopic properties for a proposed structure of this compound, these values can be compared with the experimental data. A strong correlation between the calculated and observed data provides significant support for the correctness of the elucidated structure.

Biosynthetic Investigations of Mucronine E

Proposed Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathways

Cyclopeptide alkaloids are a large and structurally diverse class of natural products found in various plant families, most notably Rhamnaceae. researchgate.netuantwerpen.be Detailed biosynthetic investigations have confirmed that these compounds are ribosomally synthesized and post-translationally modified peptide (RiPP) natural products. researchgate.netnih.gov The defining characteristic of a RiPP pathway is the initial synthesis of a precursor peptide by the ribosome, which is then tailored by a series of modifying enzymes. mdpi.comrsc.org This is distinct from other peptide synthesis mechanisms, such as those involving NRPS machinery. mdpi.com

The RiPP pathway for cyclopeptide alkaloids like Mucronine E is initiated by the transcription and translation of a gene encoding a precursor peptide. mdpi.com This precursor peptide contains a leader sequence, which is crucial for recognition by the modifying enzymes, and a core sequence, which is the portion that will be modified into the final natural product. rsc.orgosti.gov Following a cascade of post-translational modifications, the leader peptide is proteolytically cleaved to release the mature cyclopeptide alkaloid. rsc.org

Identification and Characterization of Precursor Peptides (e.g., split burpitide precursor peptides)

A significant breakthrough in understanding cyclopeptide alkaloid biosynthesis was the identification of their dedicated precursor peptides through transcriptome mining. researchgate.netnih.gov These precursors are often referred to as split burpitide precursor peptides. researchgate.netrsc.org The term "split" refers to the fact that the gene for the precursor peptide is separate from the gene encoding the modifying BURP-domain cyclase enzyme. nih.gov

The general architecture of these precursor peptides consists of several distinct regions: nih.govrsc.org

Signal Peptide: An N-terminal sequence that directs the precursor peptide into the secretory pathway.

Leader-like Region: A conserved region following the signal peptide that is recognized by the biosynthetic enzymes.

Core Peptide(s): The sequence of amino acids that is ultimately transformed into the cyclopeptide alkaloid. Many precursor peptide genes encode multiple core peptides, separated by recognition sequences, allowing for the efficient production of several molecules from a single transcript. nih.govrsc.org

Bioinformatic analysis of the transcriptome of Ziziphus jujuba, a known producer of cyclopeptide alkaloids, has successfully linked the core peptide sequences within precursor peptides to the structures of known compounds like jubanines F, G, H, I, J, and nummularine B. nih.gov This approach validates the ribosomal origin of these molecules and provides a blueprint for identifying new natural products.

| Component | Function | Reference |

|---|---|---|

| Signal Peptide | Targets the precursor peptide for secretion. | nih.govrsc.org |

| Leader Peptide | Acts as a recognition element for post-translational modification enzymes. | rsc.orgosti.gov |

| Core Peptide | The amino acid sequence that is modified to form the final cyclopeptide alkaloid. | nih.govrsc.org |

| Recognition Sequence | Demarcates individual core peptides in multi-core precursors. | nih.govrsc.org |

| Follower Peptide | A non-repeating C-terminal portion that may follow the final core sequence. | rsc.org |

Enzymatic Post-Translational Modifications (e.g., macrocyclic crosslink formation, N-methylation, o-methoxy modifications)

The structural complexity of this compound and related cyclopeptide alkaloids arises from a series of enzymatic post-translational modifications (PTMs) of the core peptide. mdpi.com

Key modifications include:

Macrocyclic Crosslink Formation: The defining feature of this class of compounds is an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide. researchgate.netnih.gov This crucial cyclization step is catalyzed by a family of enzymes known as BURP-domain containing peptide cyclases. researchgate.netnih.gov

Styrylamine (B14882868) Moiety Formation: The tyrosine residue involved in the crosslink also undergoes oxidative decarboxylation and desaturation to form the characteristic styrylamine moiety found in most cyclopeptide alkaloids. researchgate.netnih.gov

N-methylation: The N-terminus of the cyclized peptide is often methylated. rsc.org An N-methyltransferase has been identified in Ziziphus jujuba that is involved in the biosynthesis of cyclopeptide alkaloids. researchgate.net

O-methoxy modifications: As seen in the structure of this compound, an o-methoxy modification on the p-O-methoxy-styrylamine moiety is a common feature. rsc.org This modification is catalyzed by specific O-methyltransferases.

| Modification | Enzyme Class (Putative) | Description | Reference |

|---|---|---|---|

| Macrocyclization | BURP Peptide Cyclase | Forms the characteristic ether linkage between a tyrosine and a β-carbon of another amino acid. | researchgate.netnih.gov |

| Decarboxylation/Desaturation | Oxidoreductases | Converts the cyclized tyrosine residue into a styrylamine moiety. | researchgate.netnih.gov |

| N-methylation | N-methyltransferase | Adds a methyl group to a nitrogen atom, typically at the N-terminus. | researchgate.netrsc.org |

| O-methoxy modification | O-methyltransferase | Adds a methyl group to a hydroxyl group on the styrylamine ring, as seen in this compound. | rsc.org |

Gene Cluster Identification and Bioinformatic Analysis in Plant Systems

Unlike in many microbial systems where biosynthetic genes are tightly organized into operon-like structures, the genes for RiPP biosynthesis in plants are often not consistently clustered. researchgate.net This makes the identification of complete biosynthetic pathways challenging. However, recent advances in genome and transcriptome mining have enabled the discovery of biosynthetic gene clusters (BGCs) for cyclopeptide alkaloids. researchgate.netnih.gov

The key to this discovery was the identification of genes encoding split BURP peptide cyclases, the enzymes responsible for macrocyclization. researchgate.net By searching for genes adjacent to these cyclases in the transcriptomes of plants like Ceanothus americanus (New Jersey tea), researchers were able to identify the corresponding split burpitide precursor peptide genes. researchgate.netnih.gov This bioinformatics-guided approach has proven to be a powerful tool for linking genes to molecules. researchgate.net

While complete, large BGCs for cyclopeptide alkaloids remain elusive, the co-localization of the precursor peptide gene and the BURP cyclase gene appears to be a conserved feature, forming a "biosynthetic cassette" that is widely distributed among eudicots. nih.gov

Comparative Biosynthetic Pathway Analysis with Related Cyclopeptide Alkaloids

The biosynthetic framework established for cyclopeptide alkaloids provides a basis for comparing the pathways of various related compounds. The biosynthesis of molecules like frangulanine and ceanothine B from Ceanothus americanus and the newly discovered arabipeptins from Coffea arabica all rely on the same fundamental RiPP logic: a split burpitide precursor is cyclized by a BURP domain enzyme. researchgate.netnih.gov

The structural diversity within the cyclopeptide alkaloid family arises from several factors:

Variation in Core Peptide Sequence: The specific amino acid sequence of the core peptide dictates the final ring size (13, 14, or 15-membered) and the identity of the amino acid residues in the final product. researchgate.net

Differential Post-Translational Modifications: The presence or absence of additional tailoring enzymes, such as methyltransferases and hydroxylases, leads to the wide variety of decorations (e.g., methylation, hydroxylation) observed on the core macrocyclic scaffold. nih.gov

For example, the pathway for this compound involves an O-methoxy modification on the styrylamine ring, a feature that may be absent in the biosynthesis of other cyclopeptide alkaloids, highlighting the modularity and evolutionary adaptability of these RiPP pathways. rsc.org

| Feature | This compound (inferred) | Frangulanine | Arabipeptins | Reference |

|---|---|---|---|---|

| Biosynthetic Pathway | RiPP | RiPP | RiPP | researchgate.netnih.gov |

| Precursor Type | Split Burpitide | Split Burpitide | Split Burpitide | researchgate.netnih.gov |

| Key Cyclase | BURP domain enzyme | BURP domain enzyme | BURP domain enzyme | researchgate.netnih.gov |

| Known PTMs | Macrocyclization, N-methylation, O-methoxy modification | Macrocyclization, N-methylation | Macrocyclization | nih.govrsc.org |

Chemical Synthesis of Mucronine E and Structural Analogues

Total Synthesis Strategies and Methodologies for Mucronine E

The synthesis of this compound, a 15-membered cyclopeptide alkaloid, has been accomplished through various strategic approaches. These methodologies focus on efficiently constructing the complex macrocyclic and stereochemical features of the molecule.

Copper-Catalyzed Macroamidation Protocols for Macrocyclization and Enamide Installation

A pivotal step in several total syntheses of this compound is the macrocyclization, which is often achieved through a copper-catalyzed macroamidation reaction. thieme-connect.com This protocol is central to the strategy as it simultaneously installs the enamide functionality while closing the 15-membered ring. thieme-connect.com This copper-mediated coupling reaction represents a significant advancement, simplifying the construction of this class of natural products. thieme-connect.com The direct formation of the macrocyclic enamide from a linear peptide precursor streamlines the synthetic sequence, avoiding more complex, multi-step procedures for ring closure.

Olefination Reactions in Amino Acid Fragment Synthesis

To construct the necessary amino acid fragments for the total synthesis of this compound, olefination reactions are employed. For instance, the synthesis of the aromatic amino acid fragment can start from a substituted benzaldehyde (B42025) which is reacted with a phosphonate (B1237965) reagent. thieme-connect.com This type of reaction, such as a Horner-Wadsworth-Emmons olefination, is crucial for creating the carbon-carbon double bond necessary to build the dehydro-amino acid precursor. This precursor is then subjected to further transformations, like asymmetric hydrogenation, to install the correct stereochemistry. thieme-connect.com

C–H Functionalization of N-Methylated Amino Acids and Peptide Derivatives

A modern and powerful strategy that has been applied to the synthesis of this compound involves the C–H functionalization of N-methylated amino acids and peptides. nih.govacs.orguni-saarland.de This method allows for the direct modification of C-H bonds to introduce various side chains. In the context of this compound synthesis, this protocol has been used as a key step to construct complex amino acid residues within the peptide backbone. nih.govacs.org Specifically, palladium-catalyzed β-functionalization of N-methylated amino acids can be achieved stereoselectively using a directing group, such as 8-aminoquinoline (B160924) (AQ). nih.govacs.orgresearchgate.net This directing group can be easily removed after the desired functionalization, allowing the modified amino acid to be incorporated into the peptide chain. nih.govacs.org This approach offers an efficient way to introduce aryl, alkyl, and alkenyl side chains without the need for pre-functionalized starting materials. nih.govacs.org

Application of Matteson Homologation for Stereoselective Carbon Chain Elongation

The Matteson homologation is a powerful tool for the stereoselective synthesis of complex molecules containing multiple stereogenic centers. researchgate.netnih.govmdpi.com This iterative process involves the extension of chiral boronic esters, allowing for the controlled, stereoselective elongation of carbon chains. researchgate.netacs.orgresearchgate.net While direct application in published this compound syntheses is not explicitly detailed in the provided context, this methodology is highly suited for constructing polyketide-like side chains or complex amino acid residues that may be present in structural analogues of this compound. The "classical" Matteson homologation allows for the introduction of various functional groups in a 1,2-anti configuration, with the stereochemical outcome controlled by a chiral auxiliary. researchgate.netmdpi.com

Mitsunobu Reaction and Ring Closure Strategies for Macrocycle Formation

The Mitsunobu reaction is a versatile and widely used reaction in organic synthesis for the conversion of alcohols to a variety of other functional groups, including esters and ethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov In the synthesis of cyclopeptide alkaloids like this compound, the Mitsunobu reaction can be a key strategy for forming the characteristic alkyl-aryl ether linkage that is part of the macrocyclic ring. thieme-connect.com This reaction typically involves an alcohol, a nucleophile (such as a phenol), triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org

Beyond specific reactions like copper-catalyzed macroamidation, other ring closure strategies are crucial in macrocyclic synthesis. These can include methods like ring-closing metathesis (RCM), macrolactonization, and intramolecular Heck reactions, which are employed to form large rings efficiently. nih.govnih.govmdpi.com The choice of strategy depends on the functional groups present in the linear precursor and the desired ring size.

Interactive Data Table: Key Reactions in this compound Synthesis

| Reaction Type | Subsection | Key Reagents/Catalysts | Purpose in Synthesis | Key Features |

| Asymmetric Hydrogenation | 5.1.1 | {Rh(cod)[(S,S)-Et-DuPHOS]}+TfO– | Formation of chiral amino acid | High enantioselectivity (>95% ee) |

| Copper-Catalyzed Macroamidation | 5.1.2 | Copper catalyst | Macrocyclization and enamide installation | Concomitant ring closure and functional group installation |

| C–H Functionalization | 5.1.4 | Palladium catalyst, 8-aminoquinoline (AQ) directing group | Introduction of side chains on N-methylated amino acids | Stereoselective, epimerization-free |

| Mitsunobu Reaction | 5.1.6 | Triphenylphosphine, DEAD/DIAD | Formation of ether linkage | Inversion of stereochemistry |

Design and Implementation of Convergent Synthetic Routes

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step in a sequential manner. For the synthesis of cyclopeptide alkaloids like this compound, a convergent approach is highly advantageous due to the modular nature of their structure, which typically consists of an aromatic core and a peptide fragment.

A representative convergent synthetic route to this compound is outlined below:

| Step | Reaction | Description | Key Reagents/Conditions |

| 1 | Synthesis of the Aromatic Fragment | Preparation of the functionalized amino acid containing the aromatic core of this compound. | Asymmetric hydrogenation, Vilsmeier formylation |

| 2 | Synthesis of the Peptide Fragment | Assembly of the peptide chain terminating in a vinyl iodide. | Standard peptide coupling, olefination |

| 3 | Fragment Coupling | Coupling of the aromatic and peptide fragments to form the linear precursor. | Amide bond formation |

| 4 | Macrocyclization | Intramolecular cyclization to form the 15-membered macrocycle. | Copper-catalyzed amidation |

This convergent strategy not only streamlines the synthesis of this compound but also provides a versatile platform for the synthesis of structural analogues by allowing for modifications in either the aromatic or peptide fragments before the final coupling and macrocyclization steps.

Development of Stereoselective Synthetic Methodologies

The biological activity of natural products is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methodologies is crucial for the total synthesis of compounds like this compound, which possess multiple stereocenters.

A key challenge in the synthesis of this compound is the stereoselective installation of the amino acid residue within the aromatic core. This has been addressed through the use of catalytic asymmetric hydrogenation. In this approach, a prochiral enamine precursor is hydrogenated in the presence of a chiral rhodium catalyst, such as {Rh(cod)[(S,S)-Et-DuPHOS]}+TfO−, to afford the desired amino ester with high enantioselectivity. This method establishes the absolute configuration of a critical stereocenter early in the synthetic sequence, which is then carried through to the final natural product.

The stereochemistry of the enamide double bond is another important feature of this compound. The geometry of this double bond is controlled during the macrocyclization step. The use of a copper-catalyzed intramolecular amidation of a vinyl iodide precursor has been shown to selectively produce the desired (Z)-enamide geometry. This stereocontrol is attributed to the specific coordination of the linear precursor to the copper catalyst during the ring-closing process.

The development of these stereoselective methods has been instrumental in achieving the total synthesis of this compound with the correct absolute and relative stereochemistry, confirming the structure of the natural product.

Synthesis of Structural Analogues for Fundamental Chemical Research

The synthesis of structural analogues of natural products is a powerful tool for fundamental chemical research. By systematically modifying the structure of a natural product and evaluating the impact of these changes, researchers can gain insights into the chemical basis of its properties and potential biological activity. While the synthesis of a wide range of this compound analogues has not been extensively reported in the literature, the development of an efficient total synthesis opens the door for such investigations.

Potential structural modifications for the synthesis of this compound analogues include:

Variation of the aromatic ring substitution: Replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups.

Modification of the peptide backbone: Incorporating different amino acids or non-proteinogenic amino acids.

Alteration of the macrocycle ring size: Synthesizing analogues with 14- or 16-membered rings to study the effect of ring strain.

Modification of the enamide linkage: Exploring the synthesis of analogues with an (E)-enamide or a saturated amide bond.

The synthesis and study of such analogues would provide valuable data for understanding the structure-property relationships within the cyclopeptide alkaloid family and could lead to the discovery of new compounds with interesting chemical or physical properties.

Advancements in Catalytic Systems for this compound Synthesis

The development of novel catalytic systems has been a driving force in the advancement of complex natural product synthesis. In the case of this compound, catalytic methods play a crucial role in both the stereoselective construction of key building blocks and the challenging macrocyclization step.

As mentioned previously, a key stereocenter in this compound is established using a rhodium-catalyzed asymmetric hydrogenation. This represents a significant advancement over classical methods for chiral resolution or the use of chiral auxiliaries, as it allows for the direct and efficient generation of the desired enantiomer in high yield and enantiomeric excess.

The most significant catalytic innovation in the total synthesis of this compound is the use of a copper-catalyzed intramolecular amidation for the final macrocyclization. The formation of large rings is often a low-yielding process due to competing intermolecular side reactions. The copper-catalyzed macroamidation protocol effectively promotes the desired intramolecular cyclization of a linear amidovinyl iodide precursor, leading to the formation of the 15-membered ring and the concomitant installation of the enamide linkage.

The key features of this catalytic system are:

| Catalyst System | Reaction | Advantages |

| Copper(I) salt / Ligand | Macroamidation | Mild reaction conditions, high efficiency for large ring formation, stereoselective formation of the (Z)-enamide. |

| {Rh(cod)[(S,S)-Et-DuPHOS]}+TfO− | Asymmetric Hydrogenation | High enantioselectivity, high yield, catalytic in nature. |

These advancements in catalytic systems have not only enabled the first total synthesis of this compound but have also established a general and efficient strategy for the synthesis of other members of the cyclopeptide alkaloid family. The continued development of new catalytic methods will undoubtedly lead to even more efficient and versatile approaches to these complex and important natural products.

Advanced Analytical and Characterization Methodologies for Synthetic and Natural Mucronine E

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Mucronine E, providing highly accurate mass measurements essential for determining its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm). mdpi.com This accuracy allows for the confident assignment of a molecular formula from the measured exact mass. mdpi.com

For this compound, which has a molecular formula of C₂₆H₄₀N₄O₅, HRMS is used to verify this composition by comparing the experimentally measured mass with the theoretically calculated mass. The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, usually observed as a protonated species [M+H]⁺ in positive ion mode. This precise mass determination is a critical first step in the structural elucidation process, distinguishing this compound from other isobaric compounds that may be present in a complex natural extract or synthetic mixture.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₄₀N₄O₅ |

| Calculated Exact Mass ([M+H]⁺) | 489.3071 Da |

| Observed Mass ([M+H]⁺) | Typically within ± 5 ppm of calculated mass |

| Common Ionization Mode | Electrospray Ionization (ESI+) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for piecing together its macrocyclic structure. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed:

1D NMR: ¹H NMR spectra provide information about the chemical environment of each proton, while ¹³C NMR spectra identify all unique carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, helping to identify adjacent protons within a spin system. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons directly to their attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the assembly of the complete molecular structure.

For determining the three-dimensional structure (stereochemistry), advanced NMR techniques are vital. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), identify protons that are close to each other in space, regardless of their bonding connectivity. This information is critical for defining the relative configuration of stereocenters and the preferred conformation of the 15-membered macrocycle in solution. nih.gov

| NMR Experiment | Purpose |

|---|---|

| ¹H NMR | Identifies chemical environment and number of different protons. |

| ¹³C NMR | Identifies the number and type of carbon atoms. |

| COSY | Reveals ¹H-¹H spin-spin couplings to establish connectivity. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |

| NOESY/ROESY | Identifies through-space correlations to determine stereochemistry and conformation. |

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

HPLC and its advanced counterpart, UHPLC, are the primary chromatographic techniques for the separation, isolation, and purity assessment of cyclopeptide alkaloids like this compound from complex matrices such as plant extracts. uantwerpen.be These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC/UHPLC is commonly used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of modifiers such as formic acid or trifluoroacetic acid to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like alkaloids. uantwerpen.be UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance of the eluting compounds.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Acquity BEH Shield RP18, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% to 95% B over 15-30 min) |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.2 mL/min (HPLC) |

| Detection | DAD/UV-Vis (e.g., at 210, 254, 280 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a large polar molecule, is non-volatile and cannot be directly analyzed by GC-MS. To make it amenable to this technique, a chemical derivatization step is required. jfda-online.comnih.gov This process involves converting polar functional groups, such as the hydroxyl (-OH) and secondary amine (-NH) groups in this compound, into less polar, more volatile derivatives. jfda-online.com

A common derivatization strategy is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com After derivatization, the resulting TMS-Mucronine E would be sufficiently volatile and thermally stable for separation on a GC column and subsequent detection and identification by mass spectrometry. While not a routine method for cyclopeptide alkaloids due to the extra sample preparation step, it can provide complementary structural information.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the benchmark for high-sensitivity detection and quantification of compounds like this compound in complex biological or environmental samples. researchgate.net This technique combines the superior separation power of HPLC or UHPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the LC system separates this compound from other components in the sample. The eluent is then introduced into the mass spectrometer's ion source (usually ESI). In the mass spectrometer, a specific precursor ion corresponding to this compound (e.g., the [M+H]⁺ ion at m/z 489.3) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and then specific, characteristic product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations, even in the presence of a complex matrix. uantwerpen.be

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties for a specific technique. jfda-online.com As discussed, it is essential for making non-volatile compounds like this compound suitable for GC-MS analysis. nih.gov

The primary goals of derivatization include:

Increasing Volatility: For GC-MS, polar functional groups are masked to reduce intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte. Silylation and acylation are common methods to achieve this. nih.gov

Improving Chromatographic Behavior: Derivatization can reduce peak tailing and improve resolution in both GC and LC by masking polar sites that might otherwise interact undesirably with the stationary phase.

Enhancing Detection Sensitivity: For techniques like HPLC-UV or fluorescence detection, a chromophore or fluorophore can be attached to the analyte, significantly lowering the limit of detection. While less common for MS detection (which is already highly sensitive), this is a powerful strategy for other detectors.

For this compound, the hydroxyl group and the secondary amine in the macrocycle are potential sites for derivatization using various reagents to enhance its performance in specific analytical contexts.

| Derivatization Type | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | MSTFA, BSTFA | -OH, -NH | Increase volatility for GC-MS |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH | Increase volatility and improve detection (ECD for GC) |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -OH | Enhance sensitivity for GC-ECD detection |

Principles and Objectives of Chemical Derivatization in this compound Analysis

Chemical derivatization involves the transformation of a compound into a product, or derivative, that is better suited for a specific analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.gov For a complex molecule like this compound, which contains multiple polar functional groups including hydroxyl and secondary amine/amide moieties, derivatization serves three primary objectives: enhancing stability, increasing volatility, and improving detection sensitivity. mdpi.comresearchgate.net

Enhancing Thermal Stability The high temperatures required for GC analysis, particularly in the injector port, can cause thermal degradation of complex natural products like this compound. youtube.commdpi.com Derivatization mitigates this by replacing active, thermally labile hydrogen atoms on hydroxyl and amine groups with more robust chemical moieties. registech.comcfsilicones.com This chemical modification protects the integrity of the molecule, preventing fragmentation and ensuring that the analyte detected is representative of the original compound.

Enhancing Volatility Volatility is a prerequisite for any compound intended for GC analysis. youtube.com The presence of polar functional groups in this compound leads to strong intermolecular hydrogen bonding, which significantly raises its boiling point and reduces its ability to transition into the gas phase. researchgate.net Derivatization techniques, such as silylation, mask these polar sites. registech.comrestek.com By replacing polar -OH and -NH groups with nonpolar groups, intermolecular forces are weakened, thereby increasing the molecule's volatility and making it amenable to separation and analysis by GC. researchgate.netrestek.com

Enhancing Detection Sensitivity A crucial objective of derivatization is to lower the limits of detection and quantification. mdpi.com This is achieved by introducing specific chemical tags that amplify the response of the analytical detector. nih.gov The strategies include:

Improved Ionization for Mass Spectrometry (MS): Attaching a functional group that enhances the ionization efficiency of the analyte in an MS source can dramatically increase signal intensity. nih.gov Halogenated acyl groups, for instance, can produce highly specific and abundant fragment ions, which is advantageous for selective ion monitoring (SIM) and tandem MS (MS/MS) techniques. nih.gov

Introduction of Chromophores or Fluorophores: For HPLC analysis, derivatization can be used to attach a chromophore that strongly absorbs ultraviolet-visible (UV-Vis) light or a fluorophore that emits light upon excitation. nih.govlibretexts.org This allows for highly sensitive and selective detection using UV-Vis or fluorescence detectors, respectively.

Addition of Electrophoric Groups: For GC systems equipped with an electron capture detector (ECD), derivatization with reagents that introduce highly electronegative atoms (e.g., fluorine) can increase the detector's sensitivity by orders of magnitude. chromatographytoday.com

Specific Derivatization Reagents and Protocols Employed

The selection of a derivatization reagent for this compound is dictated by the target functional groups (hydroxyl, secondary amine/amide) and the chosen analytical platform. The most common approaches include silylation and acylation for GC analysis, and the use of specific hydrazines for HPLC-based methods targeting related compounds.

Silylation Silylation is one of the most prevalent derivatization techniques for GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group. youtube.comregistech.com The resulting silyl derivatives exhibit increased thermal stability, reduced polarity, and enhanced volatility compared to the parent compound. registech.comrestek.com A variety of silylation reagents are available, each with different reactivities.

A general silylation protocol involves dissolving the dried analyte (e.g., this compound extract) in a suitable solvent such as pyridine or acetonitrile. The silylation reagent, often a mixture like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of trimethylchlorosilane (TMCS), is added to the solution. chromatographytoday.comthermofisher.com The mixture is then heated (e.g., at 60-80°C) for a period ranging from minutes to an hour to ensure the reaction proceeds to completion before injection into the GC-MS system.

Interactive Table of Common Silylation Reagents Below is a searchable and sortable table of reagents commonly used for silylation.

| Reagent Name | Abbreviation | Target Functional Groups | Comments |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Highly reactive; produces volatile byproducts that do not interfere with chromatography. restek.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | A powerful and volatile silylating agent, often preferred for its clean reaction profiles. chromatographytoday.com |

| Trimethylchlorosilane | TMCS | -OH, -COOH | Frequently used as a catalyst with other reagents like BSTFA to enhance their reactivity. chromatographytoday.comthermofisher.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH, -SH | A potent silylating agent that reacts under mild conditions with a wide range of compounds. thermofisher.com |

| N-trimethylsilylimidazole | TMSI | -OH, -COOH | One of the strongest silyl donors available, particularly effective for hydroxyl groups. thermofisher.com |

Trifluoroacetylation Acylation, and specifically trifluoroacetylation, is another effective derivatization strategy for compounds containing hydroxyl and amine groups. researchgate.net This method utilizes reagents such as Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetyl derivatives offer several advantages over silyl derivatives, including enhanced stability (especially towards hydrolysis), improved chromatographic properties with shorter retention times, and the generation of specific, high-mass ions in mass spectrometry that are useful for unambiguous identification. nih.govresearchgate.net

A typical trifluoroacetylation protocol involves reacting the dried analyte with TFAA in an inert solvent. The reaction is generally fast and may proceed at room temperature. nih.gov It is often necessary to remove any excess reagent and acidic byproducts prior to GC analysis to prevent potential damage to the chromatographic column. nih.gov

Interactive Table of Common Acylation Reagents Below is a searchable and sortable table of reagents used for acylation.

| Reagent Name | Abbreviation | Target Functional Groups | Comments |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | -OH, -NH | Forms highly stable and volatile derivatives with excellent properties for GC-MS and GC-ECD analysis. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | -OH, -NH | Similar to TFAA, it creates stable derivatives suitable for sensitive detection methods. researchgate.net |

| Heptafluorobutyric Anhydride | HFBA | -OH, -NH | Produces derivatives with a high electron affinity, making them ideal for ultra-sensitive analysis by GC-ECD. researchgate.net |

Specific Hydrazines Hydrazine-based reagents are highly specific derivatizing agents that target carbonyl functional groups (aldehydes and ketones) to form stable hydrazone products. researchgate.netnih.gov While this compound does not possess a native carbonyl group amenable to this reaction, this class of reagents is vital in the broader context of natural product analysis for identifying related compounds, precursors, or degradation products that may contain such functionalities. These reagents are primarily employed to enhance detectability in HPLC. For example, 2,4-Dinitrophenylhydrazine (DNPH) adds a strong UV chromophore, while Dansyl hydrazine adds a highly fluorescent tag. libretexts.orgresearchgate.net

A standard protocol involves the reaction of the sample with the hydrazine reagent in an acidic medium to catalyze the condensation reaction. researchgate.net The resulting stable hydrazone derivative is then directly analyzed by HPLC with the appropriate detector (UV-Vis or fluorescence). libretexts.org

Interactive Table of Specific Hydrazine Reagents Below is a searchable and sortable table of hydrazine reagents.

| Reagent Name | Abbreviation | Target Functional Groups | Comments |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | Forms stable hydrazones that are strongly UV-active, facilitating HPLC-UV detection. researchgate.net |

| Dansyl hydrazine | - | Aldehydes, Ketones | Produces intensely fluorescent derivatives for highly sensitive HPLC-fluorescence analysis. libretexts.org |

| 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine | DMNTH | Aldehydes, Ketones | A modern reagent designed for high stability and excellent spectroscopic properties for LC-MS detection. shu.ac.uk |

Future Research Directions and Innovations in Chemical Synthesis and Analysis of Mucronine E

Elucidation of Undiscovered Biosynthetic Enzymes and Intermediates

The natural production of cyclopeptide alkaloids like Mucronine E involves intricate biosynthetic pathways that are not yet fully understood. rsc.orgresearchgate.net A significant challenge lies in the fact that the genes responsible for these pathways often show little to no physical clustering in the plant genome, making their identification difficult. mpg.de Recent research has pointed towards the involvement of split BURP peptide cyclases in the biosynthesis of related cyclopeptides, suggesting a potential avenue for discovering the enzymes responsible for this compound's formation. researchgate.net The identification of precursor peptides and the enzymes that modify them is a critical step. rsc.orgresearchgate.net Future research will likely focus on integrating genomics, transcriptomics, and metabolomics to identify the specific enzymes—such as oxidases, reductases, methyltransferases, and cytochrome P450s—and intermediate compounds involved in the construction of the this compound scaffold. mpg.defrontiersin.orgmpg.de Uncovering these missing pieces of the biosynthetic puzzle is essential for understanding how nature assembles this complex molecule. mpg.de

Development of Novel and Sustainable Synthetic Pathways for this compound and Analogues

Several total syntheses of this compound have been accomplished, providing a foundation for developing more efficient and sustainable methods. uantwerpen.beuantwerpen.be Key strategies have included copper-catalyzed intramolecular amidation of a vinyl iodide to form the characteristic enamide and achieve macrocyclization. uantwerpen.beuantwerpen.beresearchgate.net Other successful approaches have utilized olefination of phenylalanine-derived aldehydes followed by copper-catalyzed coupling and macrocyclization. capes.gov.brresearchgate.net A more recent development involves the C-H functionalization of N-methylated amino acids, a technique successfully applied to the synthesis of both Abyssenine A and this compound. helmholtz-hips.deacs.org

Advancement of Analytical Platforms for Comprehensive Structural and Quantitative Profiling

Accurate and comprehensive analysis of this compound and its analogues is fundamental for both biosynthetic studies and pharmacological evaluation. Advanced analytical techniques are essential for structural elucidation and quantitative profiling. High-resolution mass spectrometry (MS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are the primary tools for determining the structure of these complex molecules. nih.govnih.gov Techniques like 1D and 2D NMR, including NOE experiments, are used to determine the solution conformation. nih.gov

Future advancements in this area will likely involve the integration of multiple analytical platforms. This could include coupling liquid chromatography (LC) with MS and NMR for simultaneous separation, identification, and quantification. usask.casnu.ac.kr The development of more sensitive and higher-resolution instruments will enable the detection and characterization of minor biosynthetic intermediates and metabolites. Furthermore, the creation of mass spectral libraries and databases will be crucial for the rapid identification of known and novel cyclopeptide alkaloids. nih.gov

Design and Synthesis of New this compound Analogues as Chemical Probes

To investigate the biological mechanisms of action of this compound, researchers are designing and synthesizing analogues that can act as chemical probes. ljmu.ac.ukrsc.org These probes are designed to mimic the structure and activity of the parent compound while incorporating reporter groups, such as fluorescent tags or "click" chemistry handles (e.g., alkynes or azides). ljmu.ac.ukrsc.org These modifications allow for the tracking of the molecule within biological systems, identification of its protein targets, and elucidation of its subcellular localization. ljmu.ac.uk

The synthesis of these probes often involves modifying the core structure of this compound or developing synthetic routes that allow for the late-stage introduction of the reporter group. researchgate.netresearchgate.net The design of these probes requires a careful balance between maintaining biological activity and incorporating a functional handle that does not interfere with its binding to its target. rsc.org

Advanced Stereochemical Studies and Conformational Analysis

The three-dimensional structure of this compound, including its stereochemistry and conformational flexibility, is critical to its biological activity. Total synthesis has been instrumental in assigning the absolute stereochemistry of the natural product, which has been tentatively assigned as (S,S,S). uantwerpen.becapes.gov.brresearchgate.net

Future research will employ a combination of experimental and computational methods to gain a more detailed understanding of the molecule's conformation. NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOEs), provides valuable information about the molecule's solution-state conformation. nih.govescholarship.orgauremn.org.br These experimental data can be complemented by computational modeling, such as molecular mechanics (MM) and density functional theory (DFT) calculations, to explore the conformational landscape and identify the most stable conformers. auremn.org.br A thorough understanding of the conformational preferences of this compound will be invaluable for designing more potent and selective analogues.

Integration of Computational Chemistry in Structural Elucidation and Synthetic Design

Computational chemistry is becoming an increasingly powerful tool in natural product research. mdpi.com In the context of this compound, computational methods are being used to aid in structural elucidation, predict spectroscopic properties, and guide synthetic design. cam.ac.ukacs.org For instance, DFT calculations of NMR chemical shifts can be compared with experimental data to help confirm the relative configuration of complex molecules. cam.ac.uk

In synthetic design, computational modeling can be used to predict the feasibility of proposed reaction pathways, optimize reaction conditions, and understand the stereochemical outcomes of key transformations. acs.org As computational methods become more accurate and efficient, their integration into the research workflow for this compound will accelerate the pace of discovery, from identifying new biosynthetic enzymes to designing novel synthetic routes and potent analogues. mdpi.com

Q & A

Q. What analytical techniques are recommended for characterizing Mucronine E’s structural and chemical properties?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) is critical for elucidating structural features, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Chromatographic techniques like HPLC or UPLC validate purity, with retention times and UV-Vis spectra compared against reference standards. Detailed protocols must include calibration curves, solvent systems, and instrument parameters to ensure reproducibility .

Q. How can researchers validate the purity of synthesized this compound derivatives?

Purity validation requires orthogonal methods:

- Quantitative HPLC/GC-MS : Measure peak homogeneity and compare retention indices with known standards.

- Elemental Analysis : Verify empirical formulas.

- Melting Point Determination : Assess crystalline consistency.

- Thermogravimetric Analysis (TGA) : Detect impurities via decomposition profiles. Cross-referencing results with literature data and reporting confidence intervals (e.g., ±0.5% purity thresholds) strengthens validity. Experimental sections must document reagent grades, purification steps, and validation metrics .

Q. What experimental design principles should guide initial bioactivity assays for this compound?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only groups) to normalize results. Use triplicate measurements and statistical tests (e.g., ANOVA) to assess significance. Predefine acceptance criteria for activity thresholds (e.g., ≥50% inhibition at 10 µM) to avoid bias in data interpretation .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols). To resolve discrepancies:

- Systematic Review : Compile datasets using PRISMA guidelines, highlighting differences in methodologies .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify confounding variables (e.g., pH, temperature).

- Replication Studies : Reproduce key experiments under standardized conditions, documenting all parameters in supplementary materials .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Modular Synthesis : Design analogs with incremental structural changes (e.g., substituent variations at positions R₁/R₂).

- High-Throughput Screening (HTS) : Use robotic platforms to test analog libraries against multiple targets.

- Computational Pre-Screening : Apply molecular docking (e.g., AutoDock Vina) to prioritize analogs with favorable binding energies. Report yields, stereochemical outcomes, and scalability challenges to guide future synthetic routes .

Q. How can researchers enhance the reproducibility of this compound’s pharmacological data?

- Open Science Practices : Share raw data, code, and protocols via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Detailed Methodologies : Specify instrument models, software versions, and statistical packages (e.g., R, Python scripts) in supplementary materials.

- Collaborative Validation : Partner with independent labs to cross-verify critical findings, reducing institutional bias .

Methodological Considerations

- Data Presentation : Use tables to summarize spectroscopic data (e.g., δ values for NMR) and figures for dose-response curves. Avoid overcrowding visuals; instead, use appendices for extensive datasets .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and adherence to safety protocols (e.g., IACUC approval for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.